molecular formula C28H42O2 B102139 1-Naphthyl stearate CAS No. 15806-44-7

1-Naphthyl stearate

Cat. No.: B102139
CAS No.: 15806-44-7
M. Wt: 410.6 g/mol
InChI Key: CJVDJPQHLSHHMZ-UHFFFAOYSA-N
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Description

RO 2433, also known as PSI-6206, is a deaminated derivative of PSI-6130. It is a potent and selective inhibitor of the hepatitis C virus NS5B polymerase. This compound has been extensively studied for its antiviral properties, particularly against the hepatitis C virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

RO 2433 is synthesized through the deamination of PSI-6130. The synthetic route involves the conversion of PSI-6130 to RO 2433 under specific reaction conditions. The process typically includes the use of deaminating agents and controlled reaction environments to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of RO 2433 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

RO 2433 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of RO 2433. These products have been studied for their potential biological activities and applications .

Scientific Research Applications

RO 2433 has a wide range of scientific research applications, including:

Mechanism of Action

RO 2433 exerts its effects by inhibiting the hepatitis C virus NS5B polymerase. The compound is metabolized in human hepatocytes to its triphosphate form, which then inhibits RNA synthesis by the hepatitis C virus polymerase. This inhibition prevents the replication of the virus, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RO 2433 is unique due to its specific mechanism of action and its ability to inhibit the hepatitis C virus NS5B polymerase. Its deaminated structure differentiates it from other similar compounds, providing distinct pharmacokinetic and metabolic profiles .

Properties

IUPAC Name

naphthalen-1-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-28(29)30-27-23-19-21-25-20-17-18-22-26(25)27/h17-23H,2-16,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVDJPQHLSHHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404885
Record name 1-Naphthyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15806-44-7
Record name 1-Naphthalenyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15806-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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